2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and enzymes, pharmacological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The compound features a piperidine ring, an amino group, and an acetamide moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity due to its ability to interact with various receptors and enzymes in the body. It has been studied for its potential therapeutic roles in treating conditions such as:
- Neurological Disorders : Potential neuroactive properties have been suggested, particularly in relation to mood disorders.
- Cancer : Preliminary studies indicate that it may inhibit certain cancer cell lines through mechanisms involving receptor modulation.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Interaction | Binds to specific neurotransmitter receptors, potentially influencing mood and cognition. |
| Enzyme Inhibition | May inhibit enzymes involved in cancer cell proliferation, suggesting a role in oncology. |
| Neuroactivity | Exhibits properties that could be beneficial in treating anxiety and depression. |
Pharmacological Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
- Neuropharmacology : In vitro studies have shown that the compound can modulate serotonin receptors, which may contribute to its antidepressant effects.
- Oncology Research : Initial findings suggest that it may act as a PLK4 inhibitor, which is relevant for cancer treatment strategies targeting centriole duplication .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)acetamide | C_{9}H_{12}N_{2}O | Lacks methoxyethyl group; potential neuroactivity |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C_{14}H_{20}N_{4}O | Contains piperazine; studied for antidepressant effects |
| 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide | C_{12}H_{17}N_{3}O_{2} | Similar structure; potential applications in analgesics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
